molecular formula C10H7NO4 B7773901 2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid

2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid

Cat. No.: B7773901
M. Wt: 205.17 g/mol
InChI Key: JEBJIWLJHQOTIA-UHFFFAOYSA-N
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Description

2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid is a chemical compound registered in the PubChem database

Preparation Methods

The preparation of 2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid involves several synthetic routes and reaction conditions. The most common methods include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.

Chemical Reactions Analysis

2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways It exerts its effects by binding to these targets and modulating their activity

Comparison with Similar Compounds

2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8-5-3-1-2-4-6(5)11-9(13)7(8)10(14)15/h1-4H,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBJIWLJHQOTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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